molecular formula C20H23N4O3- B10872415 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate

4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10872415
M. Wt: 367.4 g/mol
InChI Key: TULMNKAZOVLRAZ-UHFFFAOYSA-M
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Description

4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the phenyl, morpholinylpropyl, and methyl groups.

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine compound.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Addition of the Morpholinylpropyl Group: This can be done via nucleophilic substitution or reductive amination.

    Methylation: The final step involves methylation using a methylating agent such as methyl iodide.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolo[4,3-c]pyridine core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and morpholinylpropyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

Medically, this compound shows promise as a lead compound for drug development. Its structure suggests potential activity against certain diseases, including cancer and neurological disorders.

Industry

In industry, it can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular configurations.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine
  • 5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate

Uniqueness

Compared to similar compounds, 4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the morpholinylpropyl group, in particular, enhances its solubility and bioavailability, making it a more attractive candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H23N4O3-

Molecular Weight

367.4 g/mol

IUPAC Name

4-methyl-5-(3-morpholin-4-ylpropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C20H24N4O3/c1-15-19-17(21-24(20(19)26)16-6-3-2-4-7-16)14-18(25)23(15)9-5-8-22-10-12-27-13-11-22/h2-4,6-7,14,25H,5,8-13H2,1H3/p-1

InChI Key

TULMNKAZOVLRAZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=CC=CC=C3)C=C(N1CCCN4CCOCC4)[O-]

Origin of Product

United States

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